2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide is a pyrrolidine-based small-molecule building block (C₁₄H₂₁N₃O, MW 247.34) bearing a geminal 3,3-disubstitution pattern that combines a primary amine and an acetamide moiety on the same pyrrolidine carbon. The compound belongs to the 3-aminopyrrolidine class, a scaffold widely employed as a chiral intermediate for pharmaceutically active substances including CCR2 antagonists and ion channel modulators.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
Cat. No. B13067182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1CC(CN1CC2=CC=CC=C2)(CC(=O)N)N
InChIInChI=1S/C14H21N3O/c1-11-7-14(16,8-13(15)18)10-17(11)9-12-5-3-2-4-6-12/h2-6,11H,7-10,16H2,1H3,(H2,15,18)
InChIKeyRAZYONAFKOBSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide (CAS 1784046-63-4): Structural & Physicochemical Baseline for Procurement Decisions


2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide is a pyrrolidine-based small-molecule building block (C₁₄H₂₁N₃O, MW 247.34) bearing a geminal 3,3-disubstitution pattern that combines a primary amine and an acetamide moiety on the same pyrrolidine carbon . The compound belongs to the 3-aminopyrrolidine class, a scaffold widely employed as a chiral intermediate for pharmaceutically active substances including CCR2 antagonists and ion channel modulators [1]. It is commercially supplied at 95% purity, with a calculated LogP of 0.8537 and a topological polar surface area (TPSA) of 72.35 Ų .

Why Pyrrolidine-Acetamide Building Blocks Are Not Interchangeable: The 5-Methyl Substitution Case for CAS 1784046-63-4


In-class pyrrolidine-acetamide compounds cannot be treated as interchangeable due to the pronounced impact of even a single methyl substitution on critical drug-design parameters. The presence or absence of a methyl group at the pyrrolidine 5-position alters lipophilicity (ΔLogP ≈ +0.39), molecular shape, and steric environment around the pharmacophoric 3-amino group, which can shift membrane permeability, target binding, and metabolic stability profiles . The geminal 3,3-disubstitution (NH₂ and CH₂CONH₂ on the same carbon) further distinguishes this scaffold from N-alkyl acetamide or mono-substituted 3-amino analogs that lack the dual hydrogen-bond donor/acceptor topology [1]. Generic replacement with a des-methyl or mono-functionalized analog risks invalidating SAR series conclusions and wasting synthetic effort on a scaffold that does not recapitulate the desired property set.

Head-to-Head Quantitative Differentiation: 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide vs. Closest Analogs


Lipophilicity Shift: 5-Methyl Substitution Increases LogP by +0.39 vs. Des-Methyl Analog

The 5-methyl group on the pyrrolidine ring of the target compound elevates its computed LogP to 0.8537, compared with 0.4652 for the direct des-methyl analog 2-(3-amino-1-benzylpyrrolidin-3-yl)acetamide (CAS 1781878-07-6) . This ΔLogP of +0.3885 represents an approximately 2.4-fold increase in predicted partition coefficient, which can translate into measurably different membrane permeability and non-specific protein binding in cellular assays [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Molecular Weight Differentiation: +14.03 g/mol Shift Alters Ligand Efficiency Metrics

The target compound (MW 247.34) is 14.03 g/mol heavier than the des-methyl analog (MW 233.31) . This mass increment corresponds exactly to one methylene unit (–CH₂–) and is localized specifically at the pyrrolidine 5-position. In fragment-based or ligand-efficiency-driven programs, this mass penalty is acceptable only if the methyl group contributes to potency or selectivity gains; the difference must be tracked when calculating LE (ligand efficiency) or LLE (lipophilic ligand efficiency) metrics [1].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Topological Polar Surface Area Parity: Identical H-Bonding Capacity Despite Altered Lipophilicity

Both the target compound and the des-methyl analog display an identical TPSA of 72.35 Ų, with the same number of hydrogen bond acceptors (3) and donors (2) . This demonstrates that the 5-methyl substitution modulates lipophilicity without altering the compound's intrinsic hydrogen-bonding pharmacophore. The combination of elevated LogP with unchanged TPSA is a favorable profile for optimizing blood-brain barrier penetration or cellular uptake while maintaining target engagement via conserved polar contacts [1].

Physicochemical Profiling CNS Drug Design Permeability

Geminal 3,3-Disubstitution: A Scaffold Feature Absent in Mono-Substituted Pyrrolidine Acetamides

The target compound bears both a primary amine and an acetamide methylene group on the same pyrrolidine C3 carbon, creating a geminal 3,3-disubstituted center. This contrasts with the more common mono-substituted analogs such as N-(1-benzylpyrrolidin-3-yl)acetamide (CAS 28506-01-6), which place the acetamide directly on the ring nitrogen via a single attachment point . The geminal arrangement provides a conformationally constrained presentation of two distinct hydrogen-bonding vectors (amine and amide) that cannot be achieved with mono-substituted scaffolds, a feature exploited in 3-aminopyrrolidine-based CCR2 antagonists and calcium channel blockers [1].

Scaffold Design Chemical Biology Structure- Activity Relationship

Commercial Availability and Purity: Equivalent Bench Supply but Differentiated Scaffold Value

Both the target compound and its des-methyl analog are commercially available from LeYan at 95% purity, with pricing on inquiry for multi-gram quantities . However, the target compound (CAS 1784046-63-4) provides the additional 5-methyl substituent, enabling exploration of SAR vectors that the des-methyl scaffold cannot address. For research groups synthesizing libraries of 3-aminopyrrolidine derivatives for target screening, the 5-methylated variant offers a distinct chemical space point without requiring de novo synthetic effort to install the methyl group, which typically adds 1–2 synthetic steps [1].

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply

Optimal Procurement and Deployment Scenarios for 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide (CAS 1784046-63-4)


Parallel SAR Libraries Requiring Matched-Pair Analysis of 5-Methyl vs. Des-Methyl Pyrrolidine Cores

When constructing matched molecular pair (MMP) libraries to isolate the contribution of the 5-methyl group to target binding, solubility, or metabolic stability, the target compound serves as the essential methylated partner alongside the des-methyl analog (CAS 1781878-07-6). The 0.39 LogP difference and identical TPSA enable clean interpretation of lipophilicity-driven effects without confounding changes in hydrogen-bonding capacity . Procurement of both compounds from the same supplier (LeYan) ensures batch-to-batch consistency in purity specifications (95%) [1].

Scaffold Diversification in 3-Aminopyrrolidine-Based Ion Channel or GPCR Antagonist Programs

The geminal 3,3-disubstitution pattern of the target compound provides a rigid, dual-vector hydrogen-bonding pharmacophore suitable for programs targeting ion channels (e.g., N-type calcium channels) or GPCRs (e.g., CCR2) where 3-aminopyrrolidine scaffolds have demonstrated potent antagonist activity . The 5-methyl group offers an additional vector for modulating steric complementarity with hydrophobic receptor sub-pockets, a strategy documented in patent literature for this scaffold class [1].

CNS-Penetrant Lead Optimization Leveraging Elevated LogP with Preserved Low TPSA

For CNS drug discovery programs where blood-brain barrier penetration is required, the target compound's combination of moderate LogP (0.85) and favorable TPSA (72.35 Ų, well below the 90 Ų threshold associated with CNS penetration) makes it a suitable starting scaffold . The 5-methyl substituent raises lipophilicity without inflating TPSA, a decoupling that is particularly valuable when optimizing for both permeability and target engagement in the CNS [1].

Fragment Elaboration with Built-In Synthetic Handle for Amide Coupling Diversity

The primary amine at the C3 position of the target compound provides a nucleophilic handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, while the acetamide side chain remains available for further functionalization . This dual-handle architecture supports parallel library synthesis from a single building block, reducing the synthetic burden relative to stepwise assembly of the geminal disubstitution motif, which typically requires multi-step routes involving protected intermediates [1].

Quote Request

Request a Quote for 2-(3-Amino-1-benzyl-5-methylpyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.